molecular formula C23H25Cl2N3 B1667142 Piperazine, 1-((1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methyl- CAS No. 146204-42-4

Piperazine, 1-((1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methyl-

Cat. No. B1667142
CAS RN: 146204-42-4
M. Wt: 414.4 g/mol
InChI Key: YWZIODCWLMCMMW-UHFFFAOYSA-N
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Description

The compound “Piperazine, 1-((1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methyl-” is a complex organic molecule. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The piperazine ring is substituted with a 1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl group and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple aromatic rings and a piperazine ring. The presence of chlorine atoms on the phenyl rings and a methyl group on the piperazine ring can significantly influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings, a piperazine ring, and chlorine atoms could affect its solubility, reactivity, and other properties .

Scientific Research Applications

Antibacterial and Biofilm Inhibition

A study by Mekky and Sanad (2020) explored novel piperazine derivatives showing potent antibacterial and biofilm inhibition properties. Specifically, certain derivatives demonstrated significant efficacy against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds also displayed biofilm inhibition superior to reference antibiotics like Ciprofloxacin.

Antihelminthic Activity

Mavrova et al. (2006) researched piperazine derivatives, finding them effective against Trichinella spiralis, a parasitic nematode. Compounds such as 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole demonstrated high efficacy, even surpassing traditional treatments like albendazole (Mavrova et al., 2006).

Anticancer Potential

Piperazine derivatives have been investigated for their potential anticancer properties. A study by Yurttaş et al. (2014) on 1,2,4-triazine derivatives bearing piperazine amide moiety showed promising antiproliferative effects on MCF-7 breast cancer cells (Yurttaş et al., 2014). Similarly, Gan et al. (2010) synthesized azole-containing piperazine derivatives, which demonstrated significant antibacterial, antifungal, and cytotoxic activities (Gan et al., 2010).

Anticonvulsant Properties

Research by Obniska et al. (2010) showed that certain Mannich bases derived from N‐[(4‐arylpiperazin‐1‐yl)‐methyl]‐3‐(chlorophenyl)‐pyrrolidine‐2,5‐diones exhibited promising anticonvulsant activity, particularly in the MES-test model of seizures (Obniska et al., 2010).

Molecular Interaction Studies

Shim et al. (2002) investigated the interaction of piperazine derivatives with CB1 cannabinoid receptors. This study highlighted the importance of the structural conformation of piperazine derivatives in their interaction with receptors, offering insights into the development of selective receptor antagonists (Shim et al., 2002).

Antioxidant Activity

Prabawati (2016) synthesized 1,4-bis [(1-hydroxy-4- t -butyl-phenyl)-methyl]piperazin and found it to be a potent antioxidant, indicating its potential in combating oxidative stress-related diseases (Prabawati, 2016).

Anti-Inflammatory Effects

A study by Ahmed et al. (2017) on novel piperazine derivatives showed notable anti-inflammatory activity, highlighting the therapeutic potential of these compounds in inflammatory diseases (Ahmed et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2N3/c1-17-19(16-27-13-11-26(2)12-14-27)15-23(18-3-5-20(24)6-4-18)28(17)22-9-7-21(25)8-10-22/h3-10,15H,11-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZIODCWLMCMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

146204-42-4
Record name BM 212
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146204424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BM-212
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9HSU4GZWL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary cellular target of BM212?

A1: Research has identified MmpL3, a membrane protein belonging to the Mycobacterial membrane protein Large (MmpL) family, as the primary cellular target of BM212. [, , ]

Q2: How does BM212 interact with MmpL3?

A2: BM212 directly binds to the MmpL3 protein, inhibiting its activity. [] While the precise binding site remains to be fully elucidated, studies suggest that BM212, along with other MmpL3 inhibitors, may act by disrupting the transmembrane electrochemical proton gradient essential for MmpL3 function. []

Q3: What are the downstream effects of BM212 inhibiting MmpL3?

A3: MmpL3 is crucial for transporting mycolic acids, key components of the mycobacterial outer membrane, across the inner membrane. By inhibiting MmpL3, BM212 disrupts the transport of mycolic acids, ultimately impairing the formation of the mycobacterial cell wall. [, , ]

Q4: Does BM212 demonstrate activity against intracellular mycobacteria?

A4: Yes, BM212 exhibits bactericidal activity against intracellular Mycobacterium tuberculosis residing within macrophages and the U937 human histiocytic lymphoma cell line. []

Q5: What is the molecular formula and weight of BM212?

A5: The molecular formula of BM212 is C22H24Cl2N2, and its molecular weight is 387.33 g/mol.

Q6: How do structural modifications to the BM212 scaffold influence its antimycobacterial activity?

A6: Studies exploring SAR have revealed that modifications to the phenyl rings at the N1 and C5 positions, as well as alterations to the thiomorpholine moiety, can significantly impact BM212's activity. For example, replacing the thiomorpholine with a morpholine group yielded derivatives with lower lipophilicity and enhanced in vitro microsomal stability. [] Additionally, introducing bulky substituents at the pyrrole C3 side chain and removing the C5 aryl moiety led to compounds with potent activity against multidrug-resistant Mycobacterium tuberculosis. []

Q7: Have any BM212 derivatives demonstrated improved potency compared to the parent compound?

A7: Yes, several BM212 derivatives have exhibited greater potency against Mycobacterium tuberculosis compared to the original compound. These include analogues with modifications to the phenyl rings, substitutions at the pyrrole C3 side chain, and replacements of the thiomorpholine moiety. [, , , ]

Q8: What is known about the stability of BM212 under various conditions?

A8: While specific stability data for BM212 is limited within the provided research, studies on its derivatives suggest strategies to improve stability. For instance, replacing the thiomorpholine moiety with a morpholine group led to enhanced in vitro microsomal stability. []

Q9: What is known about the pharmacokinetic profile of BM212?

A9: Information on the absorption, distribution, metabolism, and excretion (ADME) of BM212 is currently limited within the provided research.

Q10: Has the efficacy of BM212 been evaluated in in vivo models of tuberculosis?

A10: Yes, a BM212 analogue with improved drug-like properties demonstrated efficacy in an acute murine tuberculosis infection model, achieving an ED99 of 49 mg/Kg. This finding highlights the potential of this compound class for further development. []

Q11: What are the known mechanisms of resistance to BM212?

A11: Resistance to BM212 has been primarily linked to mutations in the mmpL3 gene. [, , ] These mutations likely alter the BM212 binding site or affect MmpL3 function, rendering the compound ineffective.

Q12: Is there information available on the toxicity profile of BM212?

A12: While specific toxicity data for BM212 is not extensively discussed within the provided research, some studies indicate that certain derivatives exhibit low eukaryotic cell toxicity, suggesting a favorable safety profile. []

Q13: What are the future directions for research on BM212?

A13: Future research should focus on:

    Q14: What is the overall significance of the research on BM212?

    A14: BM212 and its derivatives represent a promising class of antimycobacterial agents with a novel mechanism of action targeting MmpL3. The research conducted to date provides valuable insights into its structure-activity relationship, mechanism of action, and potential for combating drug-resistant tuberculosis. Further investigation and development of this compound class hold significant promise for addressing the global health threat posed by tuberculosis.

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